(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chloro-fluoro substituted phenyl group and an imino group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the imino group: This step involves the reaction of the chromene core with an amine derivative, such as 4-chloro-2-fluoroaniline, under suitable conditions to form the imino group.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound may be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino and carboxamide groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors. These interactions can lead to the modulation of various cellular processes, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(4-bromophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Uniqueness
The presence of both chloro and fluoro substituents in (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide distinguishes it from other similar compounds
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O2/c23-15-10-11-19(18(24)13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNTLQANBGRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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